(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol
Description
The compound "(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol" (hereafter referred to as Compound A) is a highly functionalized spirocyclic molecule. Its structure comprises:
- A tetrahydrofuro[2,3-d][1,3]dioxole core fused to a cyclohexane ring via a spiro junction.
- A (3R)-1,4-dioxaspiro[4.5]decan-3-yl substituent at the 5-position, introducing a second spiro system.
This architecture suggests applications in chiral synthesis, catalysis, or pharmaceutical intermediates, given the prevalence of spirocycles in bioactive molecules .
Properties
IUPAC Name |
(3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6/c19-13-14(12-11-20-17(22-12)7-3-1-4-8-17)21-16-15(13)23-18(24-16)9-5-2-6-10-18/h12-16,19H,1-11H2/t12-,13+,14-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYVZLZWQFLSDZ-YIDVYQOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428106 | |
| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23397-76-4 | |
| Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose typically involves the reaction of glucose with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, protecting the hydroxyl groups at the specified positions. The reaction conditions generally include:
Reactants: Glucose and cyclohexanone
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous conditions, often using solvents like dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose can undergo various chemical reactions, including:
Hydrolysis: Removal of the cyclohexylidene protecting groups under acidic or basic conditions to yield the free glucose molecule.
Oxidation: Oxidation of the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reduction of any oxidized forms back to hydroxyl groups.
Substitution: Substitution reactions at the hydroxyl groups, often after deprotection.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Hydrolysis: Free glucose
Oxidation: Glucose derivatives with ketone or aldehyde groups
Reduction: Reduced forms of oxidized glucose derivatives
Substitution: Substituted glucose derivatives
Scientific Research Applications
1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of fine chemicals and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose primarily involves its role as a protected form of glucose. The cyclohexylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective reactions at other positions. Upon deprotection, the free glucose can participate in various biochemical pathways and reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Compound A and Analogs
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
The compound (3aR,5S,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol is a complex organic molecule notable for its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound based on existing research findings and case studies.
Chemical Structure and Properties
This compound features multiple stereocenters and functional groups that contribute to its biological properties. The presence of a dioxole and spirocyclic framework suggests interesting interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H34O6 |
| Molecular Weight | 434.54 g/mol |
| Purity | Typically ≥95% |
| CAS Number | 582-52-5 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals and inhibit oxidative stress markers positions this compound as a candidate for further pharmacological exploration. Initial evaluations suggest that it may effectively reduce oxidative damage in various biological systems .
Antimicrobial Properties
Studies have shown that this compound demonstrates antimicrobial activity against several pathogens. The interaction with microbial cell membranes may disrupt their integrity, leading to cell death. This property is particularly valuable in developing new antimicrobial agents in response to rising antibiotic resistance .
Anti-inflammatory Effects
The compound exhibits potential anti-inflammatory effects by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity could make it beneficial in treating inflammatory diseases .
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various derivatives of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control groups .
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively at varying concentrations. The minimum inhibitory concentration (MIC) was determined for several strains .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells .
The exact mechanisms by which this compound exerts its biological effects are under investigation but are believed to involve:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in carbohydrate metabolism, influencing metabolic pathways crucial for cellular health .
- Molecular Interactions : Interaction studies using molecular docking techniques suggest binding affinities with various biological macromolecules such as proteins and nucleic acids .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and stereochemical fidelity?
- Methodological Answer : Begin by replicating the reported synthesis using α-diazo carbonyl intermediates and spirocyclic precursors under mild acidic or basic conditions . Monitor reaction progress via TLC and characterize intermediates using -NMR and -NMR to verify stereochemistry. For yield optimization, screen solvents (e.g., THF vs. DCM) and catalysts (e.g., Lewis acids like BF·EtO). Use HRMS to confirm molecular ion peaks and fragmentation patterns, ensuring no side products form during cyclization steps .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Prioritize - and -NMR to resolve stereochemistry at chiral centers (e.g., 3aR,5S configurations). IR spectroscopy can confirm functional groups like hydroxyls (broad ~3200 cm) and ethers (C-O stretches ~1100 cm) . HRMS in electrospray ionization (ESI) mode provides accurate mass validation. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves absolute configuration, as demonstrated in related spirocyclic compounds .
Advanced Research Questions
Q. How can non-covalent interactions influence the reactivity of this compound in catalytic or supramolecular systems?
- Methodological Answer : Investigate hydrogen bonding and van der Waals interactions using density functional theory (DFT) to model the compound’s affinity for host-guest systems. Experimentally, co-crystallize the compound with crown ethers or cyclodextrins and analyze via SCXRD to identify interaction sites . Monitor catalytic activity in presence of transition metals (e.g., Pd or Ru) to assess chelation potential .
Q. What experimental designs are suitable for analyzing environmental degradation pathways of this compound?
- Methodological Answer : Adopt a tiered approach:
- Lab-scale : Use OECD 301B guidelines to assess aerobic biodegradation in aqueous media, tracking degradation via LC-MS/MS.
- Field studies : Apply randomized block designs with split-split plots to evaluate photolysis and hydrolysis under varying pH/temperature conditions .
- Ecotoxicology : Use microcosm models to measure bioaccumulation in aquatic organisms, referencing HRMS for metabolite identification .
Q. How should researchers address contradictory spectroscopic data (e.g., NMR shifts) observed during synthesis?
- Methodological Answer : First, verify solvent and reference standards (e.g., TMS) for NMR calibration. If shifts conflict with literature, perform 2D NMR (COSY, HSQC) to reassign signals. For unresolved discrepancies, synthesize isotopically labeled analogs (e.g., - or -labeled) to trace signal origins. Cross-validate with independent techniques like Raman spectroscopy or SCXRD .
Q. What computational strategies can predict the compound’s behavior in chiral separation processes?
- Methodological Answer : Use molecular docking simulations to model interactions with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Parameterize force fields (e.g., AMBER) using DFT-optimized geometries. Validate predictions via HPLC with chiral columns, correlating retention times with computed binding energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
